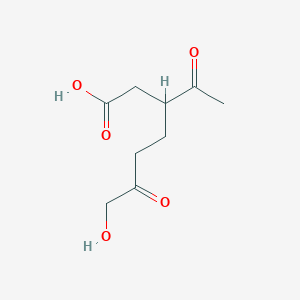
3-Acetyl-7-hydroxy-6-oxoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-7-hydroxy-6-oxoheptanoic acid is a compound with the molecular formula C9H14O5 It contains several functional groups, including a ketone, a hydroxyl group, and a carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-7-hydroxy-6-oxoheptanoic acid can be achieved through multiple synthetic routes. One common method involves the reaction of 6-oxoheptanoic acid with acetylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize readily available starting materials. The process may include steps such as esterification, hydrolysis, and purification to achieve the final product. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-7-hydroxy-6-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone group can produce an alcohol .
Aplicaciones Científicas De Investigación
3-Acetyl-7-hydroxy-6-oxoheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-7-hydroxy-6-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system in which it is used .
Comparación Con Compuestos Similares
Similar Compounds
6-Oxoheptanoic acid: Shares a similar structure but lacks the acetyl and hydroxyl groups.
4-Acetylbutyric acid: Contains an acetyl group but has a shorter carbon chain.
2-Oxooctanoic acid: Similar in structure but differs in the position of the ketone group.
Uniqueness
3-Acetyl-7-hydroxy-6-oxoheptanoic acid is unique due to the presence of multiple functional groups that confer distinct chemical properties. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
256352-99-5 |
|---|---|
Fórmula molecular |
C9H14O5 |
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
3-acetyl-7-hydroxy-6-oxoheptanoic acid |
InChI |
InChI=1S/C9H14O5/c1-6(11)7(4-9(13)14)2-3-8(12)5-10/h7,10H,2-5H2,1H3,(H,13,14) |
Clave InChI |
TWCFOGWAPLYRLR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CCC(=O)CO)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


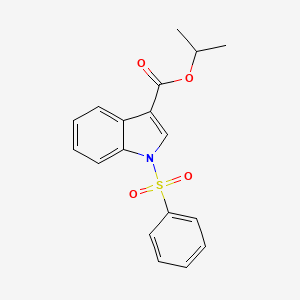
![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
![4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid](/img/structure/B14236340.png)
![Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-](/img/structure/B14236346.png)

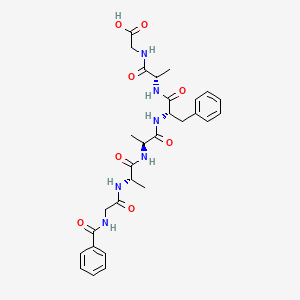
![{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid](/img/structure/B14236355.png)
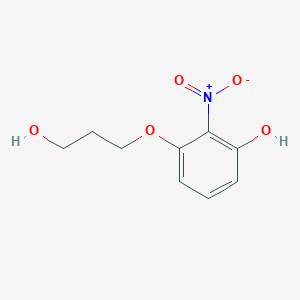
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide](/img/structure/B14236363.png)
![N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine](/img/structure/B14236369.png)
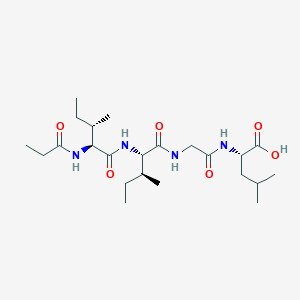
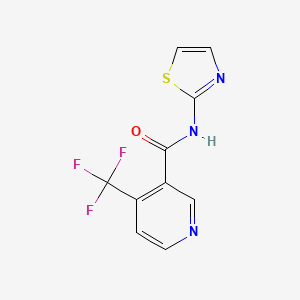
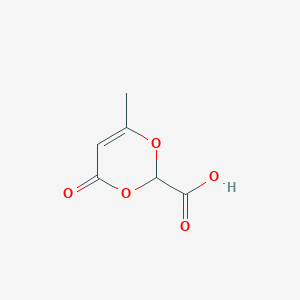
![4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14236395.png)
